Formation of the cyclopropyl amidoxime: Cyclopropanecarboxylic acid is converted to its corresponding amidoxime by reaction with hydroxylamine hydrochloride. []
Cyclization to form the oxadiazole ring: The cyclopropyl amidoxime is then reacted with 4-pyridinecarbonyl chloride in the presence of a base, leading to the formation of the 1,2,4-oxadiazole ring. []
Purification: The final product, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine, is isolated and purified using standard techniques like chromatography. []
Molecular Structure Analysis
X-ray studies: These studies revealed that the cyclopropyl group in 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is in conjugation with the carbon-nitrogen double bond of the oxadiazole ring. [] This conjugation influences the electronic properties and potentially the biological activity of the molecule.
Conformational studies: These studies suggest that there is free rotation around the bond connecting the oxadiazole ring and the azanorbornane moiety. [] This flexibility could be important for its interaction with biological targets.
Mechanism of Action
Muscarinic receptor binding: 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine has shown activity as a functionally selective M1 muscarinic receptor partial agonist. [] This means it can activate the M1 receptor but to a lesser extent than a full agonist.
Antagonistic properties: Additionally, it exhibits antagonistic properties at M2 and M3 muscarinic receptor subtypes. [] This selectivity for different muscarinic receptor subtypes makes it a promising candidate for further investigation in the context of neurological and psychiatric disorders.
Applications
Muscarinic receptor modulation: The primary application of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine lies in its potential as a tool compound for studying muscarinic receptors and their role in various physiological and pathological processes. []
Drug development: Its activity as a functionally selective M1 partial agonist and M2/M3 antagonist makes it a potential lead compound for developing drugs targeting neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and Parkinson's disease. []
Compound Description: This compound is a cyclopropyloxadiazole derivative identified as a functionally selective M1 muscarinic partial agonist. It exhibits antagonist properties in M2 and M3 muscarinic receptor assays. Conformational studies suggest free rotation around the oxadiazole-azanorbornane bond. X-ray analyses reveal that the cyclopropyl group is in conjugation with the oxadiazole CN bond. []
Relevance: This compound shares the core 3-cyclopropyl-1,2,4-oxadiazol-5-yl moiety with the target compound, Pyridine, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-. The difference lies in the substitution at the 5-position of the oxadiazole ring, where the target compound has a pyridine ring, while this compound has a (3R,4R)-1-azabicyclo[2.2.1]heptane group. []
Compound Description: This compound, also known as U-80447, is studied for its pharmacokinetic properties. A liquid chromatographic method with ultraviolet detection and solid-phase extraction was developed for its quantitation in rat serum, urine, and brain. []
Relevance: Similar to the target compound, Pyridine, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-, this molecule possesses the 3-cyclopropyl-1,2,4-oxadiazol-5-yl group. The key difference lies in the substitution at the 5-position of the oxadiazole ring, where this compound features a more complex 6-chloro-5-methyl-imidazo[1,5-a]quinoxalin-4(5H)-one moiety instead of a pyridine ring. []
Compound Description: NNC 14-0764 is identified as a novel GABAA receptor ligand. []
Relevance: This compound, like the target compound Pyridine, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-, features the 3-cyclopropyl-1,2,4-oxadiazol-5-yl unit. The difference lies in the substituent at the 5-position of the oxadiazole ring, with NNC 14-0764 bearing a 2,3-dihydrodiimidazo[1,5-a:1',2'-c]quinazoline group instead of a pyridine ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.